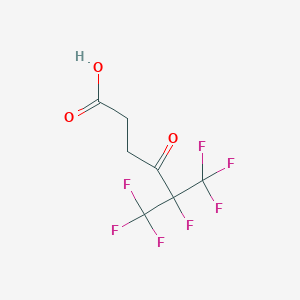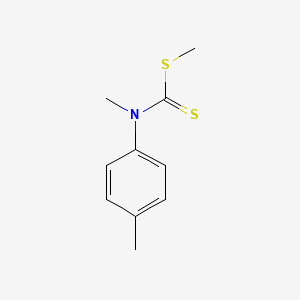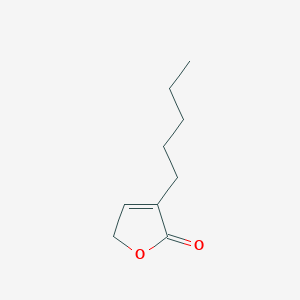
1-(2-Oxo-2-phenylethyl)-2-propylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-phenylethyl)-2-propylcyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-phenylethyl)-2-propylcyclohexane-1-carboxylic acid can be achieved through multistep organic reactions. One common method involves the reaction of phenylglyoxal with a cyclohexane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-phenylethyl)-2-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
1-(2-Oxo-2-phenylethyl)-2-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-2-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxo-2-phenylethyl)cyclopentylacetic acid
- Methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(2-oxo-2-phenylethyl)-1H-indole-2-carboxylate
Uniqueness
1-(2-Oxo-2-phenylethyl)-2-propylcyclohexane-1-carboxylic acid is unique due to its specific structural features, such as the combination of a cyclohexane ring with a phenylethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62664-69-1 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-phenacyl-2-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H24O3/c1-2-8-15-11-6-7-12-18(15,17(20)21)13-16(19)14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3,(H,20,21) |
InChI Key |
ZJJJLCYZHFKYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1(CC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[1-(phenylthio)ethenyl]-](/img/structure/B14532806.png)

![7,8-Dimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14532816.png)

![1-[(2-Aminoethyl)amino]pentadecan-2-OL](/img/structure/B14532829.png)


![Indeno[2,1-b]pyran, 3-ethyl-9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14532845.png)

![4-Benzyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14532854.png)


![5-[(3,4-Dihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14532874.png)

